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Compound of Interest

Compound Name: 2-Methylcyclopentanone
CAS No.: 28631-88-1
Cat. No.: B7771160

Get Quote

Executive Summary & Structural Context

2-Methylcyclopentanone (CAS: 1120-72-5) represents a fundamental cyclic ketone scaffold
frequently utilized as an intermediate in the synthesis of bioactive terpenes and pharmaceutical
agents.[1][2][3][4][5][6] Its structural rigidity, combined with the conformational flexibility of the
five-membered ring (envelope vs. twist conformations), presents unique spectroscopic
signatures distinct from its six-membered analogs (e.g., cyclohexanone).

This technical guide provides a validated framework for the identification and purity assessment
of 2-Methylcyclopentanone using Nuclear Magnetic Resonance (NMR), Infrared
Spectroscopy (IR), and Mass Spectrometry (MS). The protocols below are designed to ensure
reproducibility in a research or QC setting.

Structural Data[1][3][4]1[5]1[7]1[8][9]

e Formula:
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e Molecular Weight: 98.14 g/mol

» Chirality: The C2 position is a stereocenter.[5] Unless synthesized via asymmetric catalysis,
the commercial standard is a racemic mixture (

)-[5]
o Key Feature: The 5-membered ring imposes angle strain, shifting vibrational frequencies and

reactivity profiles compared to acyclic ketones.[5]

Infrared Spectroscopy (Vibrational Analysis)
Mechanistic Insight: Ring Strain & Carbonyl Frequency

Unlike acyclic ketones (typically

) or cyclohexanones (

), 2-methylcyclopentanone exhibits a hypsochromic shift (higher frequency) in its carbonyl
absorption.[5] The internal bond angle of the cyclopentane ring (

) is smaller than the ideal
hybridization angle (

).[5] This compression increases the
-character of the

-bond in the C=0 group, strengthening the bond and raising the absorption frequency.[5]

Experimental Data Table (Neat/ATR)
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Methyl (
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) )
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) ) and Methyl umbrella
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).[5]

C-C skeletal vibrations
Fingerprint 1150, 1050 Weak and ring breathing

modes.[5]

Protocol: IR Sample Preparation

Technique: Attenuated Total Reflectance (ATR) is recommended for neat liquid samples.[5]
Background: Collect a background spectrum (air) before application.[5]
Application: Apply 10-20

of neat 2-methylcyclopentanone to the diamond/ZnSe crystal.

Cleaning: Due to volatility, ensure the crystal is capped if using transmission cells. Clean with
isopropanol immediately after acquisition to prevent cross-contamination.[5]

Mass Spectrometry (Fragmentation Logic)
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Mechanistic Insight: -Cleavage

The ionization of 2-methylcyclopentanone (

) is dominated by

-cleavage, a characteristic pathway for cyclic ketones.[5] The ring opens adjacent to the
carbonyl group, leading to radical cations that undergo further elimination.[5]

Key Fragmentation Pathways:
e Molecular lon (

): m/z 98 (Distinct, usually 30-60% relative abundance).[5]
o -Cleavage: Rupture at the C1-C2 or C1-C5 bond.[5]

o Base Peak (m/z 42): Arises from complex rearrangement and elimination of neutral alkene
fragments (e.g., loss of

isomers or CO elimination followed by cracking).[5]

e m/z 69: Loss of ethyl radical (

) or CHO.[5]

e m/z 55: Loss of propyl radical (

) or acylium ion formation.[5]

MS Data Table (El, 70 eV)
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Figure 1: Simplified fragmentation pathway for 2-Methylcyclopentanone under Electron
lonization (70 eV).[5]

Nuclear Magnetic Resonance (NMR)
Mechanistic Insight: Diastereotopicity & Chemical Shift

The methyl substitution at C2 creates a chiral center, rendering the protons on the ring
methylene groups (C3, C4, C5) diastereotopic.[5][7] This results in complex multiplet splitting
patterns rather than simple triplets or quartets.[5]

H NMR Data (400 MHz, )
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Note on H-2/H-5: The proton at C2 (methine) and the protons at C5 (methylene) are both

to the carbonyl, shifting them downfield (2.0-2.3 ppm). The C2 proton couples with the methyl
group and the C3 protons, creating a distinct multiplet often overlapping with the C5 protons.[5]

C NMR Data (100 MHz, )
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Chemical Shift (
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33.2 C-3 -carbon.[5]
)
Methylene (
205 C-4 -carbon.[5]
)
Methyl ( Shielded alkyl group.
14.8 -CH3
) (5]

Protocol: NMR Sample Preparation

e Solvent: Use Chloroform-d (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.[5]

» Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent.

e Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming

stability.

e Acquisition:

o 1H: 16 scans, 1s relaxation delay.
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o 13C: 256-512 scans (due to lower sensitivity), proton-decoupled.

Analytical Workflow Visualization

The following diagram illustrates the integrated workflow for validating the identity of 2-
Methylcyclopentanone in a synthesis or QC pipeline.
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Figure 2: Integrated analytical workflow for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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